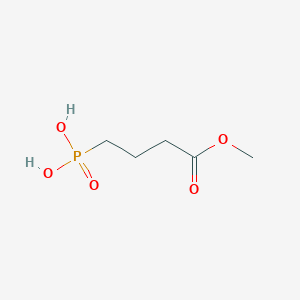
4-ホスホノブタン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-phosphonobutanoate is an organic compound with the molecular formula C5H11O5P It is a derivative of butanoic acid, where a phosphonate group is attached to the fourth carbon atom
科学的研究の応用
Methyl 4-phosphonobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Methyl 4-phosphonobutanoate (MPB) is a compound structurally related to glutamate . It primarily targets the glutamate receptors in the brain, specifically the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in mediating excitatory synaptic transmission, particularly during synaptic hyperactivity .
Mode of Action
MPB interacts with its targets, the mGluRs, by mimicking the natural ligand, glutamate . This interaction can lead to a decrease in L-glutamate release from rat hippocampal synaptosomes and also depress glutamatergic synaptic transmission . The inhibition of glutamate release was found to be dose-dependent and could be reversed by kainate antagonists .
Biochemical Pathways
MPB affects the methylerythritol phosphate (MEP) pathway , which is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway is also involved in the synthesis of isoprenoid precursors, isopentenyl diphosphate, and dimethylallyl diphosphate in most bacteria, some eukaryotic parasites, and the plastids of plant cells .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be inferred that mpb, like other large molecules, would primarily be eliminated via catabolism to peptides and amino acids . The rate and extent of MPB distribution would likely be slow and dependent on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
The primary result of MPB’s action is the modulation of glutamate release in the brain. By interacting with mGluRs, MPB can decrease the release of L-glutamate from synaptosomes, thereby affecting glutamatergic synaptic transmission . This could potentially have implications in the regulation of neurological processes where glutamate plays a key role.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-phosphonobutanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with a phosphonate ester under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 4-phosphonobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Methyl 4-phosphonobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ester group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various esters and amides.
類似化合物との比較
- Methyl 4-phosphonobutyrate
- Ethyl 4-phosphonobutanoate
- Butyl 4-phosphonobutanoate
Comparison: Methyl 4-phosphonobutanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl and butyl analogs, the methyl ester is more volatile and has a lower boiling point, making it easier to handle in certain reactions. Additionally, the presence of the phosphonate group distinguishes it from other butanoate esters, providing unique chemical properties and potential biological activities.
特性
IUPAC Name |
(4-methoxy-4-oxobutyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDNVXWIJHPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














